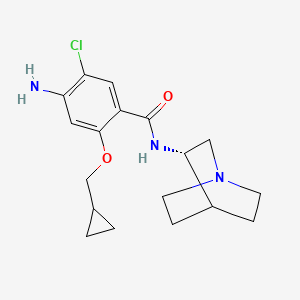

Pancopride, (S)-

CAS No.: 137765-22-1

Cat. No.: VC17075030

Molecular Formula: C18H24ClN3O2

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137765-22-1 |

|---|---|

| Molecular Formula | C18H24ClN3O2 |

| Molecular Weight | 349.9 g/mol |

| IUPAC Name | 4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |

| Standard InChI | InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |

| Standard InChI Key | DBQMQBCSKXTCIJ-MRXNPFEDSA-N |

| Isomeric SMILES | C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |

| Canonical SMILES | C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |

Introduction

Chemical Identity and Stereochemical Configuration

Pancopride, chemically designated as , has a molecular weight of 349.855 g/mol . The compound exhibits three defined stereocenters, contributing to its complex stereochemical profile. The racemic nature of Pancopride implies equal proportions of (R)- and (S)-enantiomers, though isolation and characterization of the (S)-enantiomer remain underexplored in the literature .

Structural Characteristics

The SMILES notation for Pancopride is:

NC1=CC(OCC2CC2)=C(C=C1Cl)C(=O)N[C@@H]3C[N@@]4CC[C@H]3CC4 .

This notation highlights the presence of a chlorinated aromatic ring, an ether linkage, and a bicyclic amine structure. The InChIKey DBQMQBCSKXTCIJ-MRXNPFEDSA-N further confirms the stereochemical specificity of the molecule .

Table 1: Key Physicochemical Properties of Pancopride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.855 g/mol |

| Defined Stereocenters | 3 |

| Optical Activity | Racemic (±) |

| Charge | 0 |

Hydrate Forms and Solid-State Stability

Although Pancopride-specific hydrate data are unavailable, studies on pantoprazole sodium hydrates reveal critical stability considerations. Pantoprazole sodium exists as mono- and sesquihydrates, with the latter exhibiting superior physical stability due to stronger water-crystal lattice interactions . Dehydration profiles show that sesquihydrate loses water at higher temperatures (114°C vs. 138°C for monohydrate), correlating with its enhanced stability .

Table 2: Thermal Properties of Pantoprazole Sodium Hydrates

| Parameter | Monohydrate | Sesquihydrate |

|---|---|---|

| Dehydration Temp | 138°C | 114°C |

| Transition Enthalpy | 170 J/g | 217 J/g |

| Water Content | 5.06% | 6.14% |

These principles highlight the importance of hydrate characterization for Pancopride formulations to ensure batch consistency and shelf-life stability.

Synthetic Routes and Stereochemical Control

The synthesis of enantiopure pharmaceuticals often requires asymmetric catalysis or chiral resolution. For zafirlukast, a related compound, sp³ C–H activation and Pd/C-mediated hydrogenation are employed to construct indole intermediates . Applying similar strategies to Pancopride, (S)-, could enable enantioselective synthesis, though specific routes remain undocumented in the literature.

Pharmacological Implications and Future Directions

The (S)-enantiomer of Pancopride may exhibit distinct target binding affinities or metabolic pathways compared to its (R)-counterpart. For pantoprazole, the (+)-enantiomer shows prolonged exposure in poor metabolizers, suggesting that enantiomer-specific dosing could optimize therapeutic outcomes . For Pancopride, (S)-, analogous studies are needed to evaluate:

-

Receptor selectivity: Potential differential interactions with serotonin (5-HT₃/4) or dopamine receptors.

-

Metabolic fate: Role of CYP isoforms in enantiomer clearance.

-

Toxicological profile: Enantiomer-specific adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume